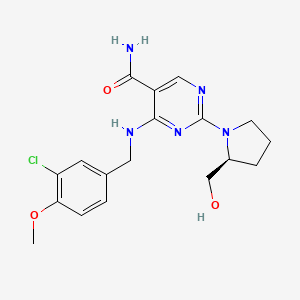

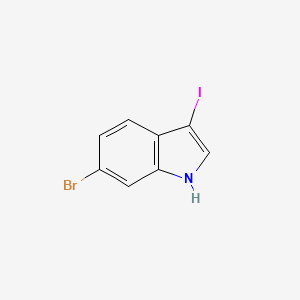

1H-Indole, 6-bromo-3-iodo-

Vue d'ensemble

Description

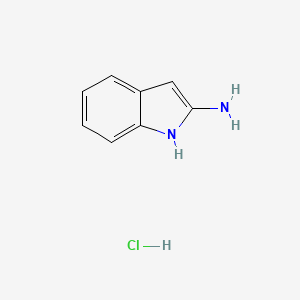

“1H-Indole, 6-bromo-3-iodo-” is an organic building block . It is part of a wide range of heterocyclic indoles and their derivatives are often used in the manufacturing of drugs, with common applications in the treatment of bacterial and viral infections .

Synthesis Analysis

Indole derivatives are significant in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years for the treatment of cancer cells, microbes, and different types of disorders in the human body . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence .Molecular Structure Analysis

The molecular formula of “1H-Indole, 6-bromo-3-iodo-” is C8H6BrN . The molecular weight is 196.04 .Chemical Reactions Analysis

“1H-Indole, 6-bromo-3-iodo-” undergoes palladium-catalyzed reaction with 2- (4-fluorophenyl)ethylpiperazine to afford the carbonylation products .Physical And Chemical Properties Analysis

The physical and chemical properties of “1H-Indole, 6-bromo-3-iodo-” include a melting point of 92-96 °C (lit.), a boiling point of 70-75°C at 0.01mm, and a density of 1.660±0.06 g/cm3 (Predicted) . It is a white to brown powder that is sensitive to air and light .Applications De Recherche Scientifique

Antiviral Activity

Indole derivatives, including 1H-Indole, 6-bromo-3-iodo- , have been studied for their antiviral properties. These compounds exhibit inhibitory activity against various viruses, such as influenza A and Coxsackie B4 virus . Specifically:

Antitubercular Activity

Researchers have explored the antitubercular potential of indole derivatives. Notably, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and indole were investigated for their in vitro antitubercular activity against H37Ra MTB (Mycobacterium tuberculosis) and BCG (Mycobacterium bovis) .

Indole as a Pharmacophore

Indole, with its benzopyrrole structure, serves as a crucial heterocyclic system. It contributes to the skeletons of compounds like lysergic acid diethylamide (LSD) and strychnine . Researchers continue to synthesize diverse indole scaffolds for screening various pharmacological activities .

A brief review of the biological potential of indole derivatives

Orientations Futures

Indoles are versatile building blocks in synthesis, providing access to diverse heterocycles . The investigation of novel methods of synthesis have attracted the attention of the chemical community . The development of a rapid, cheap, and concise one-pot, three-component sequence for their synthesis, based upon Fischer indolisation–N-alkylation, is a promising future direction .

Mécanisme D'action

Target of Action

The primary targets of 1H-Indole, 6-bromo-3-iodo- are likely to be various cellular receptors, given that indole derivatives are known to bind with high affinity to multiple receptors . Indoles play a significant role in cell biology and are found in many important synthetic drug molecules .

Mode of Action

The mode of action of 1H-Indole, 6-bromo-3-iodo- involves its interaction with these cellular targets. The compound binds to the receptors, leading to changes in cellular processes . .

Biochemical Pathways

The biochemical pathways affected by 1H-Indole, 6-bromo-3-iodo- are likely to be diverse, given the broad spectrum of biological activities associated with indole derivatives . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects of these pathway alterations would depend on the specific pathways involved.

Pharmacokinetics

For instance, one source suggests that similar compounds have high gastrointestinal absorption , which could potentially enhance bioavailability.

Result of Action

The molecular and cellular effects of 1H-Indole, 6-bromo-3-iodo-'s action would depend on its specific targets and the pathways it affects. Given the broad range of biological activities associated with indole derivatives , the compound could potentially have diverse effects at the molecular and cellular levels.

Propriétés

IUPAC Name |

6-bromo-3-iodo-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrIN/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-4,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJAYNNMMSFTUOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC=C2I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20718771 | |

| Record name | 6-Bromo-3-iodo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Indole, 6-bromo-3-iodo- | |

CAS RN |

372077-73-1 | |

| Record name | 6-Bromo-3-iodo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B3132528.png)

![3a-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B3132549.png)